molecular formula C20H20Cl2O4 B14310269 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride CAS No. 110589-12-3

3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride

Cat. No.: B14310269
CAS No.: 110589-12-3
M. Wt: 395.3 g/mol
InChI Key: CGKPEJVQPCXDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride typically involves the reaction of hexane-1,6-diol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and alcohol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Substituted Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.

    Carboxylic Acids and Alcohols: Hydrolysis leads to the formation of carboxylic acids and alcohols.

Scientific Research Applications

3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is used in several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s benzoyl chloride groups are highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[Ethane-1,2-diylbis(oxy)]dibenzoyl chloride
  • 3,3’-[Propane-1,3-diylbis(oxy)]dibenzoyl chloride

Uniqueness

3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is unique due to its longer hexane linker, which provides greater flexibility and different reactivity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity profiles.

Properties

CAS No.

110589-12-3

Molecular Formula

C20H20Cl2O4

Molecular Weight

395.3 g/mol

IUPAC Name

3-[6-(3-carbonochloridoylphenoxy)hexoxy]benzoyl chloride

InChI

InChI=1S/C20H20Cl2O4/c21-19(23)15-7-5-9-17(13-15)25-11-3-1-2-4-12-26-18-10-6-8-16(14-18)20(22)24/h5-10,13-14H,1-4,11-12H2

InChI Key

CGKPEJVQPCXDQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.